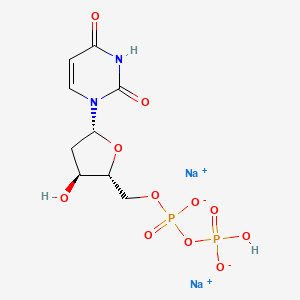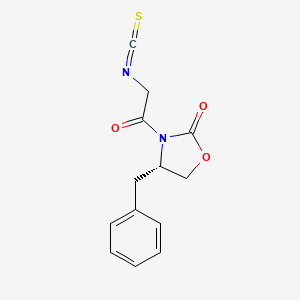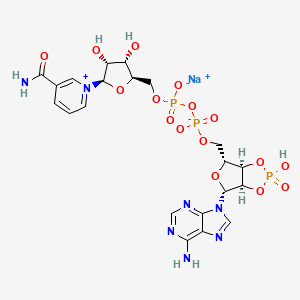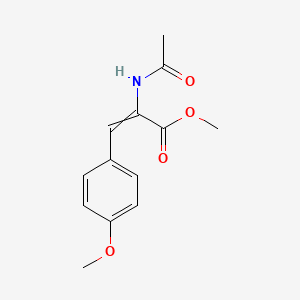
alpha-cobratoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
α-cobratoxin (alpha-elapitoxin-Nk2a) has been isolated from the venom of the Naja kaouthia cobra snake. α-cobratoxin preferentially blocks muscular and neuronal α 7/CHRNA7 nicotinic acetylcholine receptor (Kd = 55 pM). α-cobratoxin is involved in paralysis by preventing acetylcholine binding to the nAChR. This toxin has shown to cause reduction of tumor growth in mice lung cancer.
Aplicaciones Científicas De Investigación
Molecular Dynamics and Drug Candidates
Alpha-cobratoxin has been studied in molecular dynamics simulation analysis, particularly in its interaction with phytochemical compounds. This research suggests potential applications as drug candidates against snake and scorpion venom, though experimental validation is needed (Alshammari, 2022).
Structural Analysis
The refined crystal structure of alpha-cobratoxin has been extensively studied. Key insights include the detailed arrangement of its polypeptide chain and the formation of three loops stabilized by disulfide bridges. This structural knowledge is crucial for understanding the toxin's interaction with acetylcholine receptors (Betzel et al., 1993).
Neurotoxicity Sites
Research on the modification of amino acids in alpha-cobratoxin reveals insights into its neurotoxicity and interaction with acetylcholine receptors. This study aids in understanding the molecular basis of the toxin's effects and potential therapeutic targets (Martin et al., 1983).
Solution Structure
Alpha-cobratoxin's solution structure has been determined, showing a triple-stranded beta-sheet, short helix, and turns. Such structural insights are valuable for drug design and understanding how the toxin interacts with biological receptors (Le Goas et al., 1992).
Conjugates for Visualization
Alpha-cobratoxin conjugates with CdSe quantum dots have been prepared and tested for biological activity. This innovative approach aids in specific labeling and visualization of nicotinic acetylcholine receptors in organs and tissues, showcasing a practical application in biological imaging (Utkin et al., 2017).
Binding Sites and Interactions
Studies have revealed the variability among the sites by which alpha-cobratoxin binds to acetylcholine receptors, providing deep insights into the toxin's mechanism of action and potential therapeutic interventions (Antil et al., 1999).
Analytical Detection
The detection of alpha-cobratoxin in equine plasma for doping control has been improved using nano-liquid chromatography-mass spectrometry. This advancement is significant for the field of sports medicine and pharmacology (Bailly-Chouriberry et al., 2018).
Propiedades
Número CAS |
769933-79-1 |
|---|---|
Nombre del producto |
alpha-cobratoxin |
Fórmula molecular |
C332H520N98O101S10 |
Peso molecular |
7821.04 g/mol |
Apariencia |
White lyophilized solidPurity rate: > 95 %AA sequence: IRCFITPDIT SKDCPNGHVC YTKTWCDAFC SIRGKRVDLG CAATCPTVKT GVDIQCCSTD NCNPFPTRKR PDisulfide bonds: Cys3-Cys20, Cys14-Cys41, Cys26-Cys30, Cys45-Cys56 and Cys57-Cys62Length (aa): 71 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)

